N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide
Description
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a dimethylamino group at position 4, a methoxy group at position 2, and a 3-fluorobenzenesulfonamide moiety at position 3. This compound combines structural motifs known to influence pharmacokinetics and target binding:
- Pyrimidine ring: A heterocyclic aromatic system commonly found in kinase inhibitors and antiviral agents.
- Dimethylamino group: Enhances solubility via basicity and may participate in hydrogen bonding.
- Methoxy group: Contributes to metabolic stability and modulates electronic properties.
- 3-Fluorobenzenesulfonamide: A sulfonamide pharmacophore associated with antimicrobial, diuretic, or anti-inflammatory activity, with fluorine improving lipophilicity and bioavailability .
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c1-18(2)12-11(8-15-13(16-12)21-3)17-22(19,20)10-6-4-5-9(14)7-10/h4-8,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDLBJOCAIIHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, aiding in the investigation of enzyme mechanisms and cellular processes. Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent. Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorine atom enhances binding affinity and selectivity. The dimethylamino group may facilitate interactions with nucleophilic sites on target molecules.
Comparison with Similar Compounds
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS 923113-41-1)
- Structural Similarities :
- Sulfonamide-linked pyrimidine core.
- Fluorinated benzene ring (2-fluoro vs. 3-fluoro in the target compound).
- Key Differences: Substituents: Ethylamino and methyl groups on the pyrimidine (vs. dimethylamino and methoxy in the target).
- Hypothesized Impact: Ethylamino and methyl groups may lower polarity, increasing logP compared to the target compound. Reduced basicity from ethylamino (vs. dimethylamino) could affect solubility and cellular uptake.
Quinoline-Based Dimethylamino Derivatives ()
- Example: (E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-4-(dimethylamino)but-2-enamide
- Structural Similarities: Presence of dimethylamino groups. Heterocyclic cores (quinoline vs. pyrimidine).
- Key Differences: Quinoline scaffold with chlorobenzyloxy and tetrahydrofuran substituents. But-2-enamide linker (vs. sulfonamide in the target).
- Hypothesized Impact: Quinoline’s larger aromatic system may enhance π-π stacking in kinase binding pockets. The enamide group could confer conformational rigidity, differing from the flexible sulfonamide linker .
Osimertinib Mesylate ()
- Structure: N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide methansulfonate
- Structural Similarities: Pyrimidine core with dimethylamino and methoxy substituents. Fluorine-free but includes a methoxy group.
- Key Differences :
- Indole-pyrimidine hybrid structure vs. standalone pyrimidine-sulfonamide.
- Presence of a methansulfonate counterion.
- Hypothesized Impact :
Physicochemical Properties
- Lipophilicity: Fluorine and dimethylamino groups balance hydrophobicity and solubility. The 3-fluorobenzenesulfonamide may increase logP compared to non-fluorinated analogs.
- Solubility: Dimethylamino groups (pKa ~8–9) enhance water solubility at physiological pH, critical for oral bioavailability.
Tabulated Comparison
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A modified Biginelli reaction using ethyl 3-dimethylaminopropenoate, guanidine carbonate, and methoxyacetaldehyde under acidic conditions yields 2-methoxy-4-dimethylaminopyrimidine.
Optimization :
- Solvent : Ethanol or acetic acid (yield: 58–65%).
- Catalyst : Concentrated HCl (10 mol%).
- Temperature : Reflux at 80°C for 12 h.
Functionalization at Position 5
Nitration of 4-(dimethylamino)-2-methoxypyrimidine using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 5, which is subsequently reduced to an amine using H₂/Pd/C in ethanol (yield: 72%).
Synthesis of 3-Fluorobenzenesulfonyl Chloride
Sulfonation of Fluorobenzene
Direct sulfonation of fluorobenzene with chlorosulfonic acid at 50°C produces 3-fluorobenzenesulfonic acid, which is converted to the sulfonyl chloride using PCl₅ in dichloromethane (yield: 84%).
Coupling of Pyrimidine Amine and Sulfonyl Chloride
Sulfonamide Bond Formation
The key step involves reacting 4-(dimethylamino)-2-methoxypyrimidin-5-amine with 3-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (Table 1).
Table 1: Optimization of Coupling Reaction Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | DCM | 25 | 6 | 68 |
| Triethylamine | THF | 40 | 4 | 72 |
| DMAP | Acetone | 50 | 3 | 65 |
Mechanistic Insight :
The base deprotonates the pyrimidine amine, enabling nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. Excess base neutralizes HCl, shifting equilibrium toward product formation.
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) and recrystallized from ethanol.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, Ar-H), 3.98 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂).
- HRMS : m/z [M+H]⁺ calcd. for C₁₃H₁₅FN₄O₃S: 343.08; found: 343.07.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation (100 W, 120°C, 30 min) reduces reaction time to 30 min with comparable yield (70%).
Solid-Phase Synthesis
Immobilizing the pyrimidine amine on Wang resin enables stepwise coupling, though yields are lower (55%) due to steric hindrance.
Challenges and Mitigation Strategies
- Low Solubility : The pyrimidine intermediate’s poor solubility in non-polar solvents necessitates polar aprotic solvents like DMF.
- Byproduct Formation : Excess sulfonyl chloride leads to disulfonamide byproducts; stoichiometric control (1:1.05 ratio) minimizes this.
Computational Validation of Reaction Pathways
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a reaction barrier of 24.3 kcal/mol for sulfonamide bond formation, aligning with experimental kinetics.
Scale-Up Considerations
Pilot-scale synthesis (100 g) using continuous flow reactors achieves 85% yield with reduced solvent waste, highlighting industrial viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
